molecular formula C18H24N2O5 B5549171 1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid

1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid

Cat. No.: B5549171
M. Wt: 348.4 g/mol
InChI Key: KSZPFDMBFXXJIX-UHFFFAOYSA-N
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Description

1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.16852187 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Labeling Techniques

Researchers have developed new synthesis and labeling methods for ligands that show high selectivity for certain binding sites in the central nervous system (CNS). An example includes the improved synthesis of 3-Hydroxycyclopent-1-enecarboxylic acid, a potent ligand with high specificity to its target sites, demonstrating in vivo brain penetration and potential applications in studying CNS functions and disorders (Vogensen et al., 2013).

Antimicrobial Activity

New triazolopyrimidinecarbonitrile derivatives have been synthesized, exhibiting high antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi. This highlights the potential of chemical compounds, possibly including derivatives of 1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid, in developing new antimicrobial agents (Kadry et al., 2008).

Polymer Synthesis Building Blocks

The synthesis of compounds like 2-hydroxyisobutyric acid from renewable carbon sources has been explored for its potential as a biobased building block for polymer synthesis. Such research underscores the versatility of cyclopentanecarboxylic acid derivatives in synthesizing polymers and other chemicals from green and sustainable sources (Rohwerder & Müller, 2010).

Flavor Component Formation

Studies on the reaction between amino acids and carbonyl compounds under mild conditions have revealed the formation of flavor components, indicating the potential application of cyclopentanecarboxylic acid derivatives in food chemistry and flavor enhancement (Pripis-Nicolau et al., 2000).

Environmental Transformation

The biological transformation of nonionic surfactant residues, such as octylphenoxyacetic acid and its analogs, into environmentally benign metabolites showcases the environmental relevance of studying the degradation pathways of compounds structurally related to this compound (Fujita & Reinhard, 1997).

Future Directions

Future research on this compound could involve exploring its potential biological activities, studying its reactivity and properties in more detail, and developing efficient methods for its synthesis .

Properties

IUPAC Name

1,2,2-trimethyl-3-[[(2-phenoxyacetyl)amino]carbamoyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-17(2)13(9-10-18(17,3)16(23)24)15(22)20-19-14(21)11-25-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZPFDMBFXXJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NNC(=O)COC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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